molecular formula C11H15ClN2O4S B7724457 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride

4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride

Cat. No.: B7724457
M. Wt: 306.77 g/mol
InChI Key: XADVXOWQJFQAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl chloride group, a urea derivative, and a methoxyethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzenesulfonyl chloride with 3-(2-methoxyethyl)urea under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2-Methoxyethyl)ureido]-2-methylbenzenesulfonyl chloride include other sulfonyl chlorides and urea derivatives. For example:

Properties

IUPAC Name

4-(2-methoxyethylcarbamoylamino)-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-8-7-9(3-4-10(8)19(12,16)17)14-11(15)13-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADVXOWQJFQAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCCOC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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